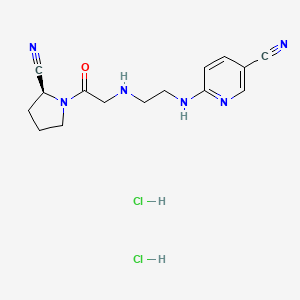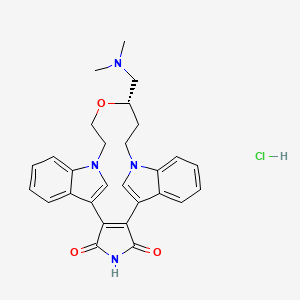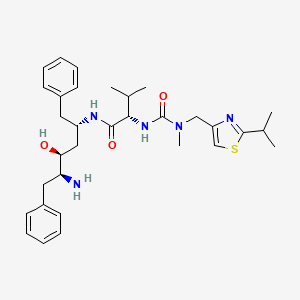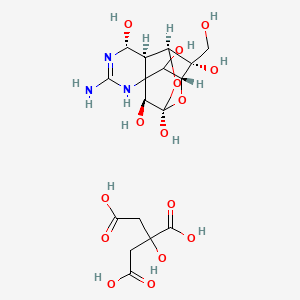
Nvp dpp 728 dihydrochloride
Vue d'ensemble
Description
NVP DPP 728 dihydrochloride is a potent and orally active inhibitor of dipeptidyl peptidase IV (DPP-IV) . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of NVP DPP 728 dihydrochloride is C15H18N6O•2HCl . Its molecular weight is 371.27 .Chemical Reactions Analysis
NVP DPP 728 dihydrochloride is a potent inhibitor of DPP-IV . It displays >15,000 fold selectivity over DPP-II and a range of Pro-cleaving proteases .Physical And Chemical Properties Analysis
NVP DPP 728 dihydrochloride is a white to off-white powder . It is soluble to 100 mM in water and to 100 mM in DMSO .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of NVP DPP 728 dihydrochloride, focusing on six unique applications:
Diabetes Mellitus Research
NVP DPP 728 dihydrochloride is a potent, selective, and orally active inhibitor of dipeptidyl peptidase IV (DPP-IV). It has been extensively studied for its potential in diabetes mellitus research. By inhibiting DPP-IV, it helps increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Glucose Tolerance Studies
This compound has shown significant effects in improving glucose tolerance. Research indicates that NVP DPP 728 dihydrochloride can potentiate the early insulin response following an oral glucose challenge, making it a valuable tool in studies focused on glucose metabolism and insulin dynamics .
Islet Function Preservation
NVP DPP 728 dihydrochloride has been found to preserve islet size and function. This is particularly important in the context of diabetes research, where maintaining the health and functionality of pancreatic islets is crucial for effective insulin production and secretion .
Insulin Secretion Enhancement
The compound has been shown to augment insulin secretion by increasing the levels of GLP-1 and other incretin hormones. This makes it a significant agent in studies aimed at understanding and enhancing insulin secretion mechanisms .
GLUT2 Levels Augmentation
Research has demonstrated that NVP DPP 728 dihydrochloride can increase GLUT2 levels. GLUT2 is a glucose transporter protein that plays a vital role in glucose homeostasis. Enhancing GLUT2 levels can improve glucose uptake and utilization, which is beneficial in metabolic studies .
Selective Enzyme Inhibition
NVP DPP 728 dihydrochloride exhibits high selectivity for DPP-IV over other proline-cleaving proteases. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological effects are primarily due to DPP-IV inhibition .
Mécanisme D'action
Target of Action
NVP DPP 728 dihydrochloride is a potent and orally active inhibitor of dipeptidyl peptidase (DPP)-IV . DPP-IV, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides .
Mode of Action
NVP DPP 728 dihydrochloride inhibits human DPP-IV amidolytic activity with a Ki of 11 nM . It inhibits DPP-IV in a manner consistent with a two-step inhibition mechanism . These data suggest that NVP DPP 728 dihydrochloride inhibits DPP-IV through the formation of a novel, reversible, nitrile-dependent complex with transition state characteristics .
Biochemical Pathways
The inhibition of DPP-IV by NVP DPP 728 dihydrochloride leads to an increase in the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), two incretin hormones that play a crucial role in regulating insulin secretion . This results in improved glucose tolerance, increased insulin levels, augmented insulin secretion,
Orientations Futures
Propriétés
IUPAC Name |
6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACOBVZDCLAEV-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp dpp 728 dihydrochloride | |
CAS RN |
207556-62-5 | |
| Record name | NVP-DPP-728 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-DPP-728 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















